(Z)-Akuammidine
CAS No.: 113973-31-2
Cat. No.: VC0242014
Molecular Formula: C21H24N2O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113973-31-2 |
---|---|
Molecular Formula | C21H24N2O3 |
Molecular Weight | 0 |
Appearance | Cryst. |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Elements
(Z)-Akuammidine features an indole-fused azabicyclo[3.3.1]nonane scaffold, a hallmark of the sarpagine-type alkaloids. This core structure includes:
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A spirocyclic system linking the indole moiety to a tricyclic ring system.
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A terminal Z-alkene at the 19-position, critical for its stereochemical identity .
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Oxygen-containing functional groups, including a methoxy substituent and a lactone ring .
Comparative Structural Analysis
The following table highlights key structural differences between (Z)-Akuammidine and related alkaloids:
Compound | Core Structure | Key Functional Groups | Stereochemical Features |
---|---|---|---|
(Z)-Akuammidine | Indole-azabicyclo[3.3.1]nonane | Methoxy, lactone, Z-alkene | 19-Z configuration, spirocyclic junction |
Vincamine | Indole-azabicyclo[3.3.1]nonane | Methoxy, hydroxyl | 19-E configuration, no lactone |
Koumine | Indole-azabicyclo[3.3.1]nonane | Methoxy, ethylidene | Vicinal quaternary centers |
Ajmaline | Indole-azabicyclo[3.3.1]nonane | Methoxy, hydroxyl | Distinct ring junction stereochemistry |
Data sourced from synthetic and structural analyses .
Synthesis and Key Methodologies
Retrosynthetic Strategy
The synthesis of (Z)-Akuammidine employs a structure units oriented approach, focusing on constructing the azabicyclo[3.3.1]nonane core. A unified strategy for sarpagine-ajmaline-koumine alkaloids has been developed, enabling access to 14 natural products, including (Z)-Akuammidine .
Key Steps in Synthesis:
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Mannich-Type Cyclization: Constructs the indole-azabicyclo[3.3.1]nonane intermediate via intramolecular cyclization of dioxinones .
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Samarium Iodide (SmI₂)-Mediated Coupling: Facilitates E-ring formation through reductive coupling .
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Stereoselective Olefination: Introduces the 19-Z alkene via controlled olefin cross-metathesis or Wittig reactions .
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Iodo-Induced Cyclization: Establishes vicinal quaternary centers in koumine-type derivatives .
Synthetic Challenges and Innovations
Applications and Future Directions
Synthetic and Analytical Challenges
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